RNA splicing modulator 2
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Overview
Description
RNA splicing modulator 2 is a small organic molecule that plays a crucial role in the regulation of RNA splicing. RNA splicing is a fundamental process in eukaryotic cells where intronic sequences are removed from a primary transcript, and exonic sequences are ligated to form mature messenger RNA (mRNA). Dysregulation of RNA splicing can lead to various diseases, including cancers and inherited disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RNA splicing modulator 2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Common reagents used in the synthesis include organic solvents, acids, bases, and transition metal catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assessment .
Chemical Reactions Analysis
Types of Reactions: RNA splicing modulator 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents (e.g., halides), electrophilic reagents (e.g., acids)
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
RNA splicing modulator 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of RNA splicing and to develop new splicing modulators.
Biology: Helps in understanding the role of RNA splicing in gene expression and cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by splicing dysregulation, such as cancers and genetic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RNA splicing
Mechanism of Action
RNA splicing modulator 2 exerts its effects by binding to specific RNA structures or splicing factors, thereby modulating the splicing process. It can influence the assembly and function of the spliceosome, a large macromolecular complex responsible for RNA splicing. By altering the splicing of pre-mRNA, this compound can affect gene expression and cellular functions .
Comparison with Similar Compounds
RNA splicing modulator 2 is unique in its ability to selectively modulate RNA splicing. Similar compounds include:
Herboxidiene: A natural product with splicing inhibitory activity.
GEX1 Compounds: A group of molecules with cytotoxicity against tumor cell lines.
Antisense Oligonucleotides: Synthetic molecules that bind to specific RNA targets to correct splicing abnormalities
This compound stands out due to its specific mechanism of action and potential therapeutic applications .
Properties
Molecular Formula |
C20H21N5OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-(2,7-dimethylindazol-5-yl)-3-piperidin-4-ylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N5OS/c1-12-7-13(8-14-10-24(2)23-18(12)14)17-9-16-19(27-17)20(26)25(11-22-16)15-3-5-21-6-4-15/h7-11,15,21H,3-6H2,1-2H3 |
InChI Key |
WSSAMTIMXZNENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CN(N=C12)C)C3=CC4=C(S3)C(=O)N(C=N4)C5CCNCC5 |
Origin of Product |
United States |
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